molecular formula C10H16N6O3 B2871947 2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) CAS No. 296771-08-9

2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol)

Cat. No.: B2871947
CAS No.: 296771-08-9
M. Wt: 268.277
InChI Key: QDMPWBKKMIUHSM-UHFFFAOYSA-N
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Description

Historical Evolution of Azole-Based Heterocycles in Medicinal Chemistry

The development of azole-based therapeutics began with first-generation imidazole derivatives like clotrimazole and miconazole, which exhibited antifungal activity but faced limitations in systemic bioavailability. The introduction of triazole rings in second-generation drugs (e.g., fluconazole, itraconazole) marked a turning point, offering improved pharmacokinetics and reduced toxicity. These advancements underscored the importance of nitrogen atom positioning in modulating drug efficacy.

A pivotal shift occurred with the synthesis of hybrid azole systems, such as azolo-as-triazines, which demonstrated targeted antimicrobial activity against Pseudomonas and Candida species. For example, pyrazolo[2,3-c]-as-triazines exhibited minimum inhibitory concentrations (MIC) as low as 0.16 µmol/mL, highlighting the synergy between fused heterocycles and substituent groups.

Table 1: Evolution of Azole-Based Therapeutics

Generation Key Compounds Structural Features Clinical Advancements
First Clotrimazole Imidazole ring Topical antifungal use
Second Fluconazole Triazole ring Oral bioavailability
Hybrid Azolo-as-triazines Fused imidazole-triazine Gram-negative specificity

Structural Uniqueness of 4-Amino-1,2,5-Oxadiazol-3-yl Substituents in Coordination Chemistry

The 4-amino-1,2,5-oxadiazol-3-yl group confers distinct coordination capabilities due to its electron-withdrawing oxadiazole ring and nucleophilic amino substituent. In the thallium(I) complex of 4-amino-1,2,5-oxadiazole-3-hydroxamate, the amino group participates in N–H⋯N hydrogen bonding, while the hydroxamate oxygen coordinates the metal center, forming a distorted disphenoid geometry. This dual functionality enables the formation of zigzag polymeric chains stabilized by π-π stacking (centroid distance: 3.746 Å).

Density functional theory (DFT) studies on related oxadiazole-thallium systems reveal that electron density redistribution enhances metal-ligand binding affinity. For instance, the 1,2,4-oxadiazole ligand in [Cd(Lc)₂(SCN)₂]ₙ adopts a cisoid-I conformation, where the oxadiazole nitrogen coordinates cadmium(II) in a monodentate fashion, yielding a 1D coordination polymer.

Table 2: Coordination Modes of Oxadiazole Derivatives

Compound Metal Center Coordination Geometry Key Interactions
Tl(C₃H₃N₄O₃) Tl(I) Distorted disphenoid N–H⋯N, π-π stacking
[Cd(Lc)₂(SCN)₂]ₙ Cd(II) Octahedral Monodentate N-coordination

Role of Propan-2-ol Linkages in Modulating Molecular Topology

The propan-2-ol spacers in 2,2'-(1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) serve dual roles: (1) enhancing solubility through hydroxyl-mediated hydrogen bonding and (2) dictating molecular conformation. In analogous systems, hydroxyl groups improve solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

The spacer’s flexibility allows the hybrid heterocycles to adopt conformations optimal for metal coordination. For example, in cobalt(II) complexes, propan-2-ol linkages facilitate the formation of 3D hydrogen-bonded networks by bridging metal centers and ancillary ligands. This structural adaptability is critical for designing MOFs with tunable pore sizes, as evidenced by copper(II) coordination polymers featuring rhombus channels (6.04 × 14.09 Å).

Table 3: Impact of Spacer Groups on Molecular Properties

Spacer Solubility Profile Coordination Behavior Topological Outcome
Propan-2-ol High in DMSO/DMF Hydrogen bonding, bridging 3D networks, MOFs
Ethylene Moderate in CHCl₃ Rigid, linear coordination 1D chains

Properties

IUPAC Name

2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O3/c1-9(2,17)5-6(10(3,4)18)16(15-12-5)8-7(11)13-19-14-8/h17-18H,1-4H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMPWBKKMIUHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N(N=N1)C2=NON=C2N)C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) typically involves multiple steps, starting from readily available precursorsThe final step involves the addition of the hydroxyl group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the amino group can result in various substituted derivatives .

Scientific Research Applications

2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Thiocyanic Acid Ester Derivative (TA)

Compound TA ([Thiocyanic acid, [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl ester]) shares the 4-amino-1,2,5-oxadiazole and 1,2,3-triazole core with the target compound. However, TA replaces the bis(propan-2-ol) groups with a thiocyanic acid ester (-SCN) substituent. This difference significantly alters its reactivity and solubility:

  • Solubility : TA’s thiocyanate group enhances lipophilicity, whereas the hydroxyl groups in the target compound improve aqueous solubility.
  • Stability : The thiocyanate group in TA may confer susceptibility to hydrolysis under acidic conditions, unlike the more stable propan-2-ol substituents .
2.1.2. 4-Amino-3,5-Bis(2,4-Dichlorophenoxy)-1,2,4-Triazole

This triazole derivative (from ) lacks the oxadiazole ring but features dichlorophenoxy substituents. Key differences include:

  • Applications: Dichlorophenoxy-substituted triazoles are often explored as agrochemicals, whereas hydroxyl and amino groups in the target compound suggest pharmaceutical relevance (e.g., kinase inhibition) .

Research Findings and Implications

  • Target Compound: The hydroxyl groups may facilitate crystallinity, making it suitable for X-ray diffraction studies (as inferred from ’s discussion of SHELX refinement).
  • TA : The thiocyanate group could serve as a leaving group in nucleophilic substitutions, enabling further derivatization in medicinal chemistry .
  • Dichlorophenoxy Triazole: High stability and lipophilicity align with herbicidal applications, contrasting with the target compound’s polar profile .

Biological Activity

The compound 2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) is a novel hybrid molecule that combines the structural motifs of oxadiazoles and triazoles. These heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activities associated with this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • Oxadiazole moiety : Known for its biological activity.
  • Triazole linkage : Enhances the potential for drug interactions.
  • Propan-2-ol groups : May contribute to solubility and bioavailability.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds with similar structures. For instance:

  • In vitro tests demonstrated that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 31.25 μg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is supported by its structural analogs:

  • Compounds containing triazole units have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives displayed IC50 values as low as 1.1 μM against the MCF-7 breast cancer cell line . The mechanism of action often involves inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is noteworthy:

  • Thymidine phosphorylase (TP) : This enzyme plays a role in angiogenesis and tumor growth. Compounds with similar structures have demonstrated effective inhibition of TP, suggesting that this compound may also possess similar properties . Molecular docking studies indicate that interactions between these compounds and TP involve critical amino acids that facilitate binding.

Synthesis and Evaluation

A study focused on synthesizing derivatives of bis-triazoles reported on the biological evaluation of these compounds. The synthesized compounds exhibited:

CompoundActivity TypeIC50/ MIC Values
Compound 1AntibacterialMIC 16 μg/mL
Compound 2Anticancer (MCF-7)IC50 1.1 μM
Compound 3Thymidine Phosphorylase InhibitionIC50 4.24 μM

These results highlight the potential of triazole-based compounds in therapeutic applications .

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